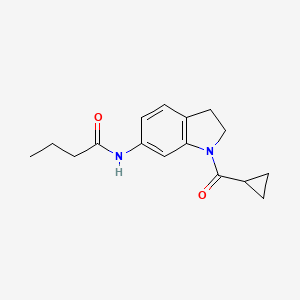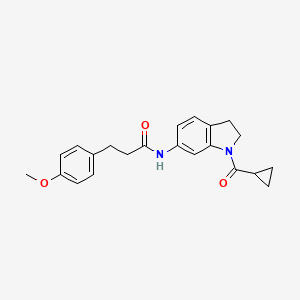
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide, also known as “Indole-3-butyramide”, is a cyclic amide that has been studied extensively due to its unique properties and potential applications in the field of medicinal chemistry. Indole-3-butyramide has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer effects, as well as being able to interact with various ion channels and receptors.
Wissenschaftliche Forschungsanwendungen
Indole-3-butyramide has been studied extensively due to its unique properties and potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer effects, as well as being able to interact with various ion channels and receptors. It has also been studied for its ability to modulate the activity of enzymes, such as cyclooxygenase, and to inhibit the growth of certain types of bacteria.
Wirkmechanismus
The mechanism of action of Indole-3-butyramide is not yet fully understood, however, it is believed to be related to its ability to interact with various ion channels and receptors. It has been found to be able to modulate the activity of enzymes, such as cyclooxygenase, and to inhibit the growth of certain types of bacteria. It has also been suggested that it may act as an agonist or antagonist of certain receptors, such as the G-protein coupled receptors.
Biochemical and Physiological Effects
Indole-3-butyramide has been found to have a wide range of biochemical and physiological effects. It has been found to be able to modulate the activity of enzymes, such as cyclooxygenase, and to inhibit the growth of certain types of bacteria. It has also been found to have anti-inflammatory and anti-cancer effects, as well as being able to interact with various ion channels and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Indole-3-butyramide for laboratory experiments is its ease of synthesis and purification. The synthesis can be conducted in aqueous solution at a relatively low temperature, and the product can be isolated and purified with the use of column chromatography. The main limitation of using Indole-3-butyramide is its lack of stability in certain conditions, such as when exposed to high temperatures or light.
Zukünftige Richtungen
The potential applications of Indole-3-butyramide are still being explored, and there are many possible future directions for research. These include: further exploration of its mechanism of action and its ability to interact with various ion channels and receptors; further exploration of its anti-inflammatory and anti-cancer effects; further exploration of its ability to modulate the activity of enzymes, such as cyclooxygenase; and further exploration of its potential to be used as a drug delivery system. Additionally, further research could be conducted to explore the potential of Indole-3-butyramide to be used as a therapeutic agent in the treatment of various diseases.
Synthesemethoden
The synthesis of Indole-3-butyramide is a multi-step process that involves a condensation reaction of indole-3-carboxylic acid and butyramide. The reaction is conducted in aqueous solution at a temperature of 80°C for 5 hours, resulting in a product that is 99% pure. The product can then be isolated and purified with the use of column chromatography.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-15(19)17-13-7-6-11-8-9-18(14(11)10-13)16(20)12-4-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJFUHKHSJETDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)





